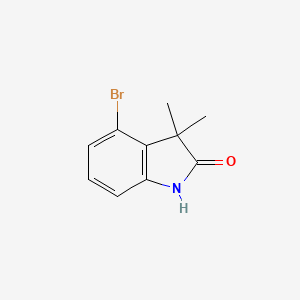
4-Bromo-3,3-dimetilindolin-2-ona
Descripción general
Descripción
4-Bromo-3,3-dimethylindolin-2-one is a chemical compound with the molecular formula C10H10BrNO. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 4th position and two methyl groups at the 3rd position of the indolin-2-one structure. It is commonly used in various scientific research applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
4-Bromo-3,3-dimethylindolin-2-one is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of novel materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3,3-dimethylindolin-2-one typically involves the bromination of 3,3-dimethylindolin-2-one. One common method is the reaction of 3,3-dimethylindolin-2-one with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 4th position.
Industrial Production Methods: In an industrial setting, the production of 4-Bromo-3,3-dimethylindolin-2-one can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-3,3-dimethylindolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxoindole derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of indoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products Formed:
Substitution Reactions: Formation of various substituted indolin-2-one derivatives.
Oxidation Reactions: Formation of oxoindole derivatives.
Reduction Reactions: Formation of indoline derivatives.
Mecanismo De Acción
The mechanism of action of 4-Bromo-3,3-dimethylindolin-2-one involves its interaction with specific molecular targets. The bromine atom and the indolin-2-one structure allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the desired biological effect.
Comparación Con Compuestos Similares
3,3-Dimethylindolin-2-one: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
4-Chloro-3,3-dimethylindolin-2-one: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and potency.
4-Fluoro-3,3-dimethylindolin-2-one: Contains a fluorine atom, which affects its chemical properties and biological interactions.
Uniqueness: 4-Bromo-3,3-dimethylindolin-2-one is unique due to the presence of the bromine atom, which enhances its reactivity and allows for specific interactions with biological targets. This makes it a valuable compound in various research fields, offering distinct advantages over its analogs.
Propiedades
IUPAC Name |
4-bromo-3,3-dimethyl-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-10(2)8-6(11)4-3-5-7(8)12-9(10)13/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYAZIZUUBNQFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC=C2Br)NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(3-Chloropropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1523510.png)



![(7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1523518.png)

![1-[4-chloro-3-(trifluoromethyl)phenyl]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523520.png)
![2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine](/img/structure/B1523522.png)


![6-bromo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1523527.png)



